molecular formula C7H10O3 B12434429 Methyl 2-(prop-2-yn-1-yloxy)propanoate

Methyl 2-(prop-2-yn-1-yloxy)propanoate

Cat. No.: B12434429
M. Wt: 142.15 g/mol
InChI Key: JWBIJGCMAURQHW-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-yn-1-yloxy)propanoate is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is an ester derived from propanoic acid and is characterized by the presence of a prop-2-yn-1-yloxy group attached to the second carbon of the propanoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yloxy)propanoate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yloxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(prop-2-yn-1-yloxy)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yloxy)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. Additionally, the prop-2-yn-1-yloxy group can act as a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(prop-2-yn-1-yloxy)butanoate: Similar structure with an additional carbon in the alkyl chain.

    Ethyl 2-(prop-2-yn-1-yloxy)propanoate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(prop-2-yn-1-yloxy)acetate: Similar structure with a shorter alkyl chain.

Uniqueness

Methyl 2-(prop-2-yn-1-yloxy)propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the prop-2-yn-1-yloxy group allows for versatile chemical transformations, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 2-prop-2-ynoxypropanoate

InChI

InChI=1S/C7H10O3/c1-4-5-10-6(2)7(8)9-3/h1,6H,5H2,2-3H3

InChI Key

JWBIJGCMAURQHW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OCC#C

Origin of Product

United States

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